molecular formula C9H16O2 B14456157 2-[(But-3-en-2-yl)oxy]oxane CAS No. 72908-63-5

2-[(But-3-en-2-yl)oxy]oxane

Cat. No.: B14456157
CAS No.: 72908-63-5
M. Wt: 156.22 g/mol
InChI Key: BNMTZMVOUYLKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(But-3-en-2-yl)oxy]oxane is an organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a but-3-en-2-yl ether group. The compound’s ether linkage distinguishes it from glycosidic derivatives, influencing its physicochemical properties and functional versatility.

Properties

CAS No.

72908-63-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-but-3-en-2-yloxyoxane

InChI

InChI=1S/C9H16O2/c1-3-8(2)11-9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3

InChI Key

BNMTZMVOUYLKCV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-en-2-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, treating an epoxide with trimethyloxosulfonium ylide can lead to the formation of oxetanes, which can then be further manipulated to form oxane derivatives . Another method involves the use of sodium anion of an NTs-sulfoximine, which can facilitate the formation of the oxane ring .

Industrial Production Methods

Industrial production of 2-[(But-3-en-2-yl)oxy]oxane typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as epoxide ring opening, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-en-2-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the oxane ring into more saturated forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce saturated oxanes, and substitution can introduce various functional groups into the oxane ring.

Scientific Research Applications

2-[(But-3-en-2-yl)oxy]oxane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-[(But-3-en-2-yl)oxy]oxane exerts its effects involves interactions with molecular targets and pathways within the cell. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanidin-3-O-glucoside Chloride

Structure : Cyanidin-3-O-glucoside chloride contains a glucose moiety (oxane ring) linked via a glycosidic bond to a cyanidin aglycone . The oxane ring is substituted with hydroxyl groups at positions 2, 3, 4, 5, and a hydroxymethyl group at position 4.
Key Differences :

  • The target compound lacks glycosidic bonds and hydroxyl substituents, resulting in lower polarity.
  • Cyanidin-3-O-glucoside’s anthocyanin structure confers antioxidant properties, while the target compound’s ether group may prioritize synthetic utility over bioactivity .

Mulberroside A

Structure: Mulberroside A is a stilbene glycoside with two oxane rings, each substituted with hydroxyl and phenolic groups . Key Differences:

  • 552.52 g/mol) and complexity.
  • Mulberroside A’s anti-inflammatory and antioxidant activities are linked to its phenolic substituents, which are absent in 2-[(But-3-en-2-yl)oxy]oxane .

Fatty Acyl Glycoside ()

Structure : The compound 2-{[4-(3,4-dihydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol shares a butenyloxy substituent on the oxane ring but includes additional cyclohexenyl and hydroxyl groups .
Key Differences :

  • Classification as a fatty acyl glycoside suggests the compound may participate in lipid metabolism, unlike the target’s ether-based structure .

Structural and Functional Data Table

Compound Name Molecular Formula Substituents on Oxane Molecular Weight (g/mol) Classification Key Properties/Activities Source/Reference
2-[(But-3-en-2-yl)oxy]oxane C₉H₁₆O₂ But-3-en-2-yloxy at C2 156.22 Ether Moderate polarity, synthetic utility N/A
Cyanidin-3-O-glucoside chloride C₂₁H₂₁O₁₁ Glucosyl group at C2 449.38 Anthocyanin glycoside Antioxidant, reference standard Chrysanthemum indicum
Mulberroside A C₂₆H₃₂O₁₃ Phenolic groups at C2 and C6 552.52 Stilbene glycoside Anti-inflammatory, antioxidant Morus species
Fatty acyl glycoside () C₂₁H₃₂O₉ Butenyloxy, cyclohexenyl at C2 428.48 Fatty acyl glycoside Potential lipid interactions Research study

Key Findings and Implications

  • Structural Simplicity : The target compound’s minimal substituents contrast with glycosides’ complex hydroxylation patterns, favoring industrial applications (e.g., solvents, intermediates) over bioactivity.
  • Polarity and Reactivity : The ether linkage reduces hydrogen-bonding capacity compared to glycosides, enhancing lipophilicity and volatility.
  • Biological Relevance: Unlike Cyanidin-3-O-glucoside or Mulberroside A, the target compound’s lack of hydroxyl/phenolic groups limits direct pharmacological utility but may aid in drug delivery systems as a lipophilic carrier.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.